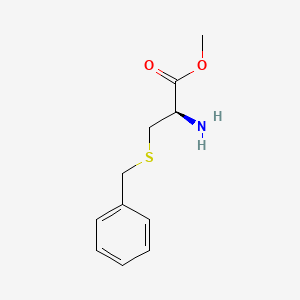

S-benzyl-(L)-cysteine methyl ester

Descripción general

Descripción

S-benzyl-(L)-cysteine methyl ester: is a chemical compound that belongs to the class of cysteine derivatives. It is characterized by the presence of a benzyl group attached to the sulfur atom of cysteine, and a methyl ester group attached to the carboxyl group. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through the reaction of (L)-cysteine with benzyl chloride in the presence of a base, followed by esterification with methanol.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form benzyl cysteine sulfoxide.

Reduction: Reduction reactions can lead to the formation of S-benzyl-(L)-cysteine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride.

Substitution: Using nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

Benzyl cysteine sulfoxide (from oxidation)

S-benzyl-(L)-cysteine (from reduction)

Various substituted derivatives (from nucleophilic substitution)

Aplicaciones Científicas De Investigación

Chemistry: S-benzyl-(L)-cysteine methyl ester is used as a building block in organic synthesis, particularly in the preparation of peptide analogs and other bioactive molecules. Biology: The compound is studied for its potential biological activities, including antioxidant properties and enzyme inhibition. Medicine: It is investigated for its therapeutic potential in diseases related to oxidative stress and inflammation. Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism by which S-benzyl-(L)-cysteine methyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

S-ethyl-(L)-cysteine methyl ester

S-phenyl-(L)-cysteine methyl ester

S-alkyl-(L)-cysteine methyl ester (various alkyl groups)

Uniqueness: S-benzyl-(L)-cysteine methyl ester is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties compared to other similar compounds. The benzyl group enhances the lipophilicity and stability of the compound, making it suitable for various applications.

Actividad Biológica

S-benzyl-(L)-cysteine methyl ester is a derivative of the amino acid cysteine, notable for its biological activities that have implications in various fields, including pharmacology and biochemistry. This article reviews the compound's biological activity, focusing on its antioxidant properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to the sulfur atom of cysteine and a methyl ester group. Its molecular formula is C₁₄H₁₅NO₂S, with a molecular weight of approximately 273.34 g/mol. The compound is typically a white solid and is soluble in organic solvents such as acetone and chloroform.

1. Antioxidant Activity

Cysteine derivatives, including this compound, are recognized for their ability to scavenge free radicals and protect cells from oxidative stress. This antioxidant property is crucial for mitigating cellular damage associated with various diseases.

- Mechanism : The thiol group in cysteine derivatives can donate electrons to free radicals, thus neutralizing them and preventing oxidative damage to cellular components such as lipids, proteins, and DNA.

2. Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways.

- Case Study : In a study involving C–S lyase enzymes, S-benzyl-L-cysteine was identified as a competitive inhibitor. When tested against a substrate, it demonstrated a higher Km value compared to L-cysteine, indicating its potential to modulate enzyme activity significantly .

3. Therapeutic Applications

The compound has been explored for its therapeutic potential in various contexts:

- Opioid Reversal : Recent research indicates that L-cysteine methyl ester can counteract the respiratory depression caused by opioids like morphine without affecting their analgesic properties. This suggests that this compound may have similar applications in managing opioid-related side effects .

- Cellular Signaling : The compound may influence intracellular signaling pathways through the formation of mixed disulfides and modulation of redox status in cells. This could lead to enhanced cellular functions related to growth and metabolism .

Comparative Analysis of Cysteine Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Benzyl group on sulfur; methyl ester group | Versatile for synthetic applications |

| N-acetyl-L-cysteine | Acetyl group instead of benzyl | More soluble in water; used in biochemical assays |

| N-Boc-L-cysteine | Boc protecting group | Does not have the benzyl substitution |

| L-Cysteine Methyl Ester | Methyl ester without protective groups | More reactive due to lack of protection |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

- Clinical Trials : Investigating its efficacy in clinical settings for managing oxidative stress-related diseases or as an adjunct therapy for opioid use.

- Mechanistic Studies : Elucidating the precise mechanisms by which this compound interacts with cellular targets could enhance our understanding of its therapeutic potential.

Propiedades

IUPAC Name |

methyl (2R)-2-amino-3-benzylsulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELQRANKBWOLJQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CSCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CSCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.